![molecular formula BHO2Zn- B3101008 CID 156593789 CAS No. 138265-88-0](/img/structure/B3101008.png)
CID 156593789
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Overview
Description
CID 156593789 is a novel compound developed by researchers in the field of synthetic biology. The compound has been found to have a wide range of potential applications in the laboratory, ranging from cell culture to drug discovery.
Scientific Research Applications
Chemically Induced Dimerization in Cellular Studies
Chemically induced dimerization (CID) is a significant tool in biological research, offering a method to control protein function in cells with high precision and spatiotemporal resolution. CID techniques enable researchers to dissect complex biological processes such as signal transductions, membrane dynamics, and protein trafficking, by allowing the reversible and orthogonal manipulation of protein interactions and locations within the cell. This method has expanded our understanding of cellular signaling pathways and mechanisms of action for various proteins and has implications for therapeutic development and drug delivery systems (Voss, Klewer, & Wu, 2015).
PROTAC-CID Systems for Gene Regulation
The development of proteolysis-targeting chimera-based CID (PROTAC-CID) systems has advanced the field of inducible gene regulation. These systems allow for the precise control of gene expression levels and can be engineered to respond to various stimuli, enabling the study of gene function in different biological contexts. The versatility of PROTAC-CID platforms, capable of fine-tuning gene expression and integrating into genetic circuits for transient genome manipulation, offers a broad range of applications in gene therapy, functional genomics, and biomedical research (Ma et al., 2023).
Insights into Developmental Research Methodologies
CID methodologies contribute to the field of developmental research by providing tools to study the dynamic processes involved in child and adolescent development. The integration of CID techniques into developmental studies allows for the exploration of causal relationships and the development of interventions based on a deeper understanding of biological and behavioral mechanisms. This approach addresses the need for methodological innovation in the study of development, offering new perspectives on the interplay between genetic, environmental, and psychosocial factors (Hamaker, Mulder, & van IJzendoorn, 2020).
properties
InChI |
InChI=1S/B.H2O.O.Zn/h;1H2;;/p-1 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUNORKSFCLIQN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].[OH-].[O].[Zn] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BHO2Zn- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
138265-88-0 |
Source
|
Record name | Boron zinc hydroxide oxide (B12Zn4(OH)14O15) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138265-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boron zinc hydroxide oxide (B12Zn4(OH)14O15) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.655 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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